molecular formula C14H8Cl2F3NO4 B14509884 2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene CAS No. 64041-86-7

2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene

Cat. No.: B14509884
CAS No.: 64041-86-7
M. Wt: 382.1 g/mol
InChI Key: VTKOBJTWJOWQGJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene is a complex organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene typically involves multiple steps. One common method starts with the nitration of 1,3-dichlorobenzene to produce 2,4-dichloro-1-nitrobenzene . This intermediate is then subjected to a nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base to introduce the trifluoroethoxy group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions to produce various derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties and potential applications compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

64041-86-7

Molecular Formula

C14H8Cl2F3NO4

Molecular Weight

382.1 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C14H8Cl2F3NO4/c15-8-1-4-12(10(16)5-8)24-9-2-3-11(20(21)22)13(6-9)23-7-14(17,18)19/h1-6H,7H2

InChI Key

VTKOBJTWJOWQGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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